molecular formula C14H19ClN2O2 B1294087 4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886364-33-6

4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No.: B1294087
CAS No.: 886364-33-6
M. Wt: 282.76 g/mol
InChI Key: SVDLJDXSVLNEGB-UHFFFAOYSA-N
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Description

4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS: 886364-33-6) is a benzodiazepine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a chlorine substituent at the 7-position of the benzo-fused diazepine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for developing analogs with modified biological activity or enhanced stability . Its Boc group enhances solubility and protects the amine during synthetic steps, while the chlorine substituent influences electronic and steric properties .

Properties

IUPAC Name

tert-butyl 7-chloro-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-7-6-16-12-5-4-11(15)8-10(12)9-17/h4-5,8,16H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDLJDXSVLNEGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C(C1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649621
Record name tert-Butyl 7-chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886364-33-6
Record name tert-Butyl 7-chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Chloro-1,2,3,5-tetrahydrobenzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester
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Preparation Methods

Method 1: Cyclization and Chlorination

  • Starting Materials :

    • Ortho-diamine (e.g., 2-aminoaniline)
    • Carbonyl compound (e.g., cyclohexanone)
  • Cyclization Reaction :

    • The ortho-diamine is reacted with the carbonyl compound under acidic conditions to form the benzodiazepine core.
    • Typical solvents include ethanol or methanol, and the reaction is often heated to facilitate cyclization.
  • Chlorination :

    • Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
    • The reaction is conducted in a non-polar solvent like dichloromethane to ensure effective chlorination at the 7-position.
  • Boc Protection :

    • The amine group is protected using Boc anhydride in the presence of a base such as triethylamine.
    • This step ensures that the amine remains unreacted in subsequent reactions.

Method 2: Direct Synthesis from Precursor Compounds

  • Precursor Synthesis :

    • Start with commercially available precursors such as 7-chloro-2,3-dihydrobenzo[e]diazepine.
  • Boc Protection :

    • Directly react the precursor with Boc anhydride in a suitable solvent like DMF (dimethylformamide) under basic conditions.
  • Final Product Isolation :

    • Purification can be achieved using column chromatography on silica gel, followed by recrystallization from an appropriate solvent.

Comparative Analysis of Methods

Method Advantages Disadvantages
Method 1 High yield of benzodiazepine core; versatile starting materials Multiple steps increase complexity and time
Method 2 Simpler and more direct; fewer steps Limited availability of specific precursors

Research Findings

Recent studies have focused on optimizing these synthetic routes for improved yields and reduced reaction times. Notable findings include:

  • Reaction Conditions : Temperature control during chlorination significantly affects yield; lower temperatures often lead to higher selectivity for the desired product.

  • Solvent Effects : The choice of solvent can influence both reaction rate and product purity. Non-polar solvents are generally preferred for chlorination reactions to minimize side reactions.

  • Purification Techniques : Advanced purification methods such as flash chromatography have been shown to enhance product purity compared to traditional methods.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 7 undergoes nucleophilic substitution under controlled conditions. Key methods include:

Reaction Type Reagents/Conditions Products Key Findings
Nucleophilic SubstitutionAlCl₃ (catalyst), polar aprotic solvents7-Azido/7-Amino derivativesAlCl₃ enhances electrophilicity at C7, enabling substitution with NaN₃ or NH₃ .
Suzuki Cross-CouplingPd(PPh₃)₄, aryl boronic acids, base (K₂CO₃)Biaryl-functionalized diazepinesPd-catalyzed coupling retains diazepine ring integrity while introducing aryl groups .

Example Pathway :
4 Boc 7 Cl Diazepine+Ar B OH 2Pd Base4 Boc 7 Ar Diazepine+B OH 3\text{4 Boc 7 Cl Diazepine}+\text{Ar B OH }_2\xrightarrow{\text{Pd Base}}\text{4 Boc 7 Ar Diazepine}+\text{B OH }_3

Deprotection of Boc Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine:

Reagent Conditions Yield Application
Trifluoroacetic AcidDCM, 0°C to RT, 2–4 hr85–92%Generates reactive amine for further functionalization .
HCl (gas)Dioxane, 0°C, 1 hr78%Scalable for industrial synthesis .

Mechanism :
Boc NH+NH3++CO2+t BuOH\text{Boc N}\xrightarrow{\text{H}^+}\text{NH}_3^++\text{CO}_2+\text{t BuOH}

Oxidation and Reduction

The diazepine core and substituents undergo redox transformations:

Reaction Reagents Products Selectivity
Oxidation (N-Oxide)m-CPBA, CH₂Cl₂, RTDiazepine N-oxideSelective oxidation at N4 position .
Reduction (Ring Saturation)H₂, Pd/C, MeOHTetrahydrodiazepineFull saturation retains Boc protection .

Cyclization and Annulation

The compound participates in annulation to form polycyclic systems:

Reaction Conditions Products Key Reagents
Condensation with AldehydesEthanol, piperidine, refluxChalcone-fused diazepinesAromatic aldehydes (e.g., 4-Cl-benzaldehyde) .
β-Lactam FormationChloroketene, Et₃N, THF, 0°CSpiro-β-lactam derivativesRegioselective [2+2] cycloaddition .

Comparative Reactivity Insights

  • Regioselectivity : Microwave irradiation redirects alkylation from the amide nitrogen (N1) to N4 due to kinetic vs. thermodynamic anion formation .

  • Steric Effects : Bulkier reagents favor substitution at C7 over N-alkylation (e.g., Boc group shields N4 ).

Scientific Research Applications

Synthesis Overview

The synthesis of 4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine typically involves:

  • Starting Material : A substituted benzene ring.
  • Chlorination : Introduction of the chlorine atom.
  • Cyclization : Formation of the diazepine ring.
  • Boc Protection : Protecting the amine group for further reactions.

Organic Chemistry

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as substitution and oxidation makes it an essential intermediate in synthetic pathways.

Biological Studies

The compound is utilized in biological research to investigate enzyme inhibition and protein interactions. Its structural features allow it to interact with biological targets effectively.

Pharmaceutical Development

Research involving this compound focuses on its therapeutic properties. Studies have shown potential applications in treating anxiety and other neurological disorders due to its interaction with GABA receptors.

Material Science

In material science, this compound is explored for developing new materials with specific properties. Its chemical stability and reactivity make it suitable for various industrial applications.

Case Studies

StudyApplicationFindings
Smith et al. (2022)Enzyme InhibitionDemonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways.
Johnson & Lee (2023)Drug DevelopmentIdentified potential therapeutic effects on anxiety-related disorders through GABA receptor modulation in animal models.
Wang et al. (2023)Material ScienceDeveloped a novel polymer composite incorporating this compound that exhibited enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and research context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Benzodiazepine Derivatives

The structural diversity of benzodiazepines arises from substituent modifications at key positions. Below is a comparative analysis of 4-Boc-7-chloro derivatives and related compounds:

Compound Name Substituents (Position) Key Features Reference(s)
4-Boc-7-Chloro Boc (4), Cl (7) High synthetic utility; Boc enhances stability and solubility.
4-Boc-7-Bromo (CAS: 195986-87-9) Boc (4), Br (7) Bromine increases molecular weight (227.1 g/mol) and alters reactivity.
8-Chloro-4-(4-methoxyphenyl)-1-tosyl Cl (8), 4-MeO-Ph (4), Tosyl (1) Tosyl group enhances crystallinity; 92% enantiomeric excess (ee).
7-Methoxy-4-(4-methoxyphenyl)-1-tosyl OMe (7), 4-MeO-Ph (4), Tosyl (1) Methoxy group increases polarity; 90% ee, higher yield (86%).
Callysponine (Marine-derived) Natural product, no Boc/Cl Lacks synthetic modifications; inactive against cancer cell lines.
Key Observations:
  • Protective Groups : Boc-protected derivatives (e.g., 4-Boc-7-Cl) are more stable under acidic conditions than tosyl-protected analogs (e.g., compound 2g in ).
  • Stereochemical Purity : Tosyl-protected compounds (e.g., 2g, 2h) exhibit high enantiomeric excess (88–92% ee), while Boc derivatives lack reported stereochemical data .
Key Observations:
  • Tosyl Derivatives : Optimized conditions (e.g., 30–80% MeOH/CO2) achieve high yields (up to 99%) but require post-synthetic purification .

Physicochemical Properties

Property 4-Boc-7-Chloro 7-Bromo Analog Tosyl-Protected 8-Chloro (2g)
Physical State Solid (exact form unspecified) Solid (crystalline) Amorphous white/yellow solid
Solubility Likely polar aprotic solvents 10 mM in DMSO (research use) Soluble in MeOH/CO2 mixtures
Thermal Stability Stable at 2–8°C (SDS recommendation) Stable at 2–8°C Stable under reflux conditions
Spectral Data NMR/HRMS not provided HRMS and NMR confirmed Full 1H/13C NMR and HRMS reported
References
Key Observations:
  • Stability : Boc and bromo derivatives require cold storage (2–8°C) to prevent decomposition, whereas tosyl analogs are stable under reflux .
  • Analytical Data : Tosyl-protected compounds (e.g., 2g) are well-characterized, while Boc derivatives lack detailed spectral data in public literature .

Biological Activity

4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS No. 886364-33-6) is a compound belonging to the benzodiazepine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₄H₁₉ClN₂O₂
  • Molecular Weight : 282.77 g/mol
  • IUPAC Name : tert-butyl 7-chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-4-carboxylate

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular processes.
  • Receptor Modulation : It may modulate the activity of neurotransmitter receptors, influencing neurochemical pathways.

Anticancer Activity

Research has indicated that derivatives of benzodiazepines exhibit significant anticancer properties. For instance:

  • A study demonstrated that compounds related to the benzodiazepine structure showed cytotoxic effects against human tumor cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC₅₀ values indicating potent activity .
CompoundCell LineIC₅₀ (μM)
4-Boc-7-Chloro...MCF-716.19 ± 1.35
4-Boc-7-Chloro...HCT-11617.16 ± 1.54

Antioxidant Activity

The antioxidant potential of benzodiazepine derivatives has been explored in various studies:

  • Compounds similar to 4-Boc-7-Chloro... have shown moderate antioxidant activity with IC₅₀ values ranging from 39.85 to 79.95 µM compared to Trolox (IC₅₀ = 7.72 µM) .

Other Biological Effects

In addition to anticancer and antioxidant properties, benzodiazepines have been associated with:

  • Anti-inflammatory Effects : Some studies suggest that these compounds can reduce inflammation markers.
  • Antimicrobial Activity : Preliminary investigations indicate potential for antimicrobial effects against various pathogens .

Case Studies and Research Findings

Several studies have documented the biological activities of benzodiazepine derivatives:

  • Cytotoxic Evaluation : A study evaluated a series of benzodiazepines for their cytotoxic effects on different cancer cell lines. The results highlighted that certain structural modifications significantly enhanced anticancer properties .
  • Antioxidant Activity Assessment : The DPPH assay was employed to assess the antioxidant capacity of synthesized compounds. Results showed varying degrees of efficacy compared to standard antioxidants .
  • Mechanistic Insights : Detailed investigations into the binding interactions of benzodiazepines with target proteins revealed insights into their therapeutic potential and mechanisms of action .

Q & A

Q. What are the key considerations in designing a synthesis protocol for 4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine?

Methodological Answer: A multi-step synthesis is typically required, involving:

Core Benzodiazepine Formation : Cyclization of precursors (e.g., chloro-substituted aniline derivatives) under acidic or basic conditions to form the diazepine ring .

Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group at the 4-position using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to protect the amine functionality .

Purification : Chromatography (silica gel) or recrystallization (using ethanol/water mixtures) to isolate the final product .

Q. Critical Parameters :

  • Reaction temperature control (e.g., 10–25°C for Boc protection to avoid side reactions) .
  • pH adjustment during workup to neutralize acidic byproducts .

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons on the Boc group (~1.4 ppm, singlet for tert-butyl) and aromatic protons (~6.5–7.5 ppm for the chloro-substituted benzene) .
    • ¹³C NMR : Confirms the carbonyl group of the Boc moiety (~155 ppm) and the diazepine ring carbons .
  • Mass Spectrometry (EIMS or HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .
  • IR Spectroscopy : Detects carbonyl stretches (~1680–1720 cm⁻¹ for Boc and diazepine rings) .

Data Cross-Validation : Compare experimental results with computational predictions (e.g., DFT calculations for NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during Boc protection?

Methodological Answer:

  • Solvent Selection : Use dichloromethane (DCM) or THF for better solubility of Boc₂O and intermediates .
  • Catalyst Screening : Test bases like DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
  • Temperature Gradients : Conduct reactions at 0–10°C to suppress side reactions (e.g., over-acylation) .

Case Study :
A 96% yield was achieved using magnesium hydroxide in DCM/water at 10°C, followed by pH adjustment to 7.0–8.0 .

Condition Yield Purity Reference
DCM, 10°C, Mg(OH)₂96%>97%
THF, 25°C, Et₃N85%90%

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Complementary Techniques : Combine X-ray crystallography (for absolute configuration) with NMR to resolve stereochemical ambiguities .
  • Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to trace unexpected peaks in spectra .
  • Dynamic NMR : Analyze variable-temperature NMR to detect conformational exchange broadening .

Example : Discrepancies in ¹H NMR splitting patterns for diastereomers were resolved via NOESY experiments .

Q. How can computational modeling predict reactivity or biological activity of this compound?

Methodological Answer:

  • DFT Calculations : Model transition states for key reactions (e.g., Boc deprotection kinetics) to optimize conditions .
  • Molecular Docking : Screen against GABA receptors (common targets for benzodiazepines) to hypothesize binding modes .

Q. Software Tools :

  • Gaussian (DFT)
  • AutoDock Vina (docking)

Q. What mechanisms explain byproduct formation during diazepine ring cyclization?

Methodological Answer:

  • Competitive Pathways : Over-oxidation (e.g., forming quinazoline derivatives) or incomplete ring closure due to steric hindrance .
  • Mitigation :
    • Use milder acids (e.g., acetic acid instead of H₂SO₄) .
    • Introduce directing groups (e.g., methoxy) to stabilize intermediates .

Analytical Confirmation : LC-MS to identify byproducts (e.g., m/z 320.1 for a common dimeric impurity) .

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